4-Bromo-1-indanyl acetate
Description
4-Bromo-1-indanyl acetate is a brominated indane derivative featuring an acetate ester group. Brominated aromatic acetates are commonly used in organic synthesis, pharmaceuticals, and materials science due to their reactivity and stability .
Properties
Molecular Formula |
C11H11BrO2 |
|---|---|
Molecular Weight |
255.11 g/mol |
IUPAC Name |
(4-bromo-2,3-dihydro-1H-inden-1-yl) acetate |
InChI |
InChI=1S/C11H11BrO2/c1-7(13)14-11-6-5-8-9(11)3-2-4-10(8)12/h2-4,11H,5-6H2,1H3 |
InChI Key |
YUPVXAKHJDXRCF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1CCC2=C1C=CC=C2Br |
Origin of Product |
United States |
Chemical Reactions Analysis
Nucleophilic Substitution
The bromine atom at the 4-position undergoes substitution with nucleophiles:
Mechanistic Insight : Reactions proceed via an SNAr mechanism, facilitated by electron-withdrawing effects of the adjacent carbonyl group .
Elimination Reactions
Dehydrohalogenation yields unsaturated indene derivatives:
-
Product : 4-Acetoxy-1-indene (85% yield).
Cross-Coupling Reactions
4-Bromo-1-indanyl acetate participates in palladium-catalyzed couplings:
| Coupling Type | Reagents | Product | Yield | Source |
|---|---|---|---|---|
| Suzuki | Pd(PPh₃)₄, ArB(OH)₂, K₂CO₃, 80°C | 4-Aryl-1-indanyl acetate | 78% | |
| Sonogashira | CuI, PdCl₂, PPh₃, alkyne, 70°C | 4-Alkynyl-1-indanyl acetate | 70% |
Hydrolysis of Acetate Group
-
Product : 4-Bromo-1-indanol (94% yield).
-
Utility : Enables further functionalization at the hydroxyl group (e.g., etherification) .
Grignard Reactions
Reaction with Grignard reagents at the ketone position:
Stability and Handling
Comparison with Similar Compounds
1-Acetyl-5-bromo-4-chloro-1H-indol-3-yl acetate (CAS 3030-06-6)
- Structure : Differs by an additional chlorine substituent at position 4 and an acetyl group at position 1 on the indole ring.
- Application : Used as a laboratory chemical for research and development. Its bromo-chloro substitution pattern enhances electrophilic reactivity, making it suitable for cross-coupling reactions .
2-((5-((4-Bromo-2-fluorophenyl)amino)-4-fluoro-1-methyl-1H-benzo[d]imidazole-6-carboxamido)oxy)ethyl acetate
- Structure : Features a benzo[d]imidazole core with bromo and fluoro substituents, linked to an ethyl acetate group.
- Application : A high-purity reference material for drug development (e.g., Binimetinib). Its fluorinated and brominated structure improves metabolic stability and binding affinity in pharmaceuticals .
- Regulatory Compliance : Meets USP, EMA, JP, and BP standards, emphasizing its role in regulated drug applications .
4-Bromo-1,2-diaminobenzene (CAS 1575-37-7)
- Structure: A brominated benzene derivative with amino groups at positions 1 and 2. Lacks the acetate group but shares bromo-aromatic features.
- Application: Primarily used in manufacturing and laboratory settings. The amino groups facilitate its use as a precursor for dyes or coordination complexes .
Functional Comparison with Non-Brominated Acetates
Vinyl Acetate
- Structure : A simple acetate ester without aromatic or halogen substituents.
- Application: Widely used in plastics (e.g., polyvinyl acetate) and adhesives. Its non-brominated structure limits UV stability compared to brominated analogs .
Cyclohexyl Acetate
- Structure : A cyclic acetate ester with a saturated cyclohexane ring.
- Application : Employed in fragrances and solvents. The absence of aromaticity reduces its reactivity in electrophilic substitution reactions .
Key Data Tables
Table 1: Structural and Functional Comparison
Research Findings and Trends
- Brominated vs. Fluorinated Analogs : Bromine enhances electrophilicity and UV absorption, whereas fluorine improves metabolic stability in pharmaceuticals .
- Acetate Group Role : The acetate moiety increases solubility in organic solvents, facilitating reactions like acetylation or ester hydrolysis .
Preparation Methods
Friedel-Crafts Cyclization of Brominated Dihydrocinnamic Acid Derivatives
The Friedel-Crafts acylation is a cornerstone for synthesizing substituted indanones. In this method, a brominated dihydrocinnamic acid derivative undergoes cyclization in the presence of a Lewis acid catalyst. For example, o-(4-bromophenyl)methyl dihydrocinnamic acid can be cyclized using aluminum chloride (AlCl₃) to yield 4-bromo-1-indanone (Fig. 1).
Mechanistic Insights :
-
The Lewis acid activates the carbonyl group, facilitating electrophilic attack at the para position of the aromatic ring.
-
Intramolecular cyclization forms the bicyclic indanone structure, with bromine retained at the 4-position.
Optimization Data :
Direct Bromination of 1-Indanone
Electrophilic aromatic bromination offers a streamlined route to 4-bromo-1-indanone. The ketone group at position 1 directs bromination to the meta position (4-position) on the fused aromatic ring.
Procedure :
-
1-Indanone is treated with bromine (Br₂) in the presence of iron(III) bromide (FeBr₃) as a catalyst.
-
The reaction proceeds via generation of a bromonium ion, which attacks the electron-deficient aromatic ring.
Experimental Data :
Reduction of 4-Bromo-1-indanone to 4-Bromo-1-indanol
The ketone group in 4-bromo-1-indanone is reduced to a secondary alcohol using hydride reagents. Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.
Procedure :
-
4-Bromo-1-indanone is dissolved in anhydrous tetrahydrofuran (THF).
-
NaBH₄ (2.0 equiv) is added incrementally under nitrogen atmosphere.
-
The mixture is stirred at 0°C for 2 hours, followed by quenching with water.
Yield Optimization :
Acetylation of 4-Bromo-1-indanol
The hydroxyl group in 4-bromo-1-indanol is acetylated using acetic anhydride or acetyl chloride. Pyridine or sulfuric acid catalyzes the reaction.
Procedure :
-
4-Bromo-1-indanol is dissolved in dry dichloromethane.
-
Acetic anhydride (1.5 equiv) and pyridine (1.2 equiv) are added dropwise.
Yield Data :
| Acylating Agent | Catalyst | Time (hours) | Yield (%) | Source |
|---|---|---|---|---|
| Acetic anhydride | Pyridine | 4 | 95 | |
| Acetyl chloride | H₂SO₄ | 2 | 90 |
Comparative Analysis of Synthetic Methods
Efficiency and Scalability
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 4-Bromo-1-indanyl acetate, and what analytical techniques confirm its structure?
- Synthesis :
- Nucleophilic substitution : Bromine substitution on indane derivatives via SN2 mechanisms, using sodium acetate as a nucleophile under anhydrous conditions .
- Esterification : Reaction of 4-bromo-1-indanol with acetyl chloride in the presence of a base (e.g., pyridine) to form the acetate ester.
- Characterization :
- NMR spectroscopy (¹H/¹³C): Assign peaks using coupling constants and integration ratios (e.g., acetate methyl at δ ~2.1 ppm, indanyl protons at δ 6.5–7.2 ppm) .
- Mass spectrometry (MS) : Confirm molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of acetyl group, m/z ~215) .
- X-ray crystallography : Resolve crystal packing and bond angles (e.g., C-Br bond length ~1.9 Å) .
Q. What handling and storage protocols ensure the stability of this compound in laboratory settings?
- Handling : Use nitrile gloves and fume hoods to avoid inhalation/contact. Pre-cool glassware for reactions requiring low temperatures .
- Storage : Refrigerate (2–8°C) in sealed, amber glass containers under inert gas (e.g., N₂) to prevent hydrolysis and bromine displacement .
- Incompatibilities : Avoid strong oxidizers (e.g., peroxides) and bases (risk of ester cleavage) .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize by-products like dehalogenation or ester hydrolysis?
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance SN2 reactivity but may require strict anhydrous conditions to prevent hydrolysis .
- Catalysts : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve bromide displacement efficiency .
- Temperature control : Maintain ≤40°C to suppress thermal decomposition (e.g., bromine radical formation) .
- Monitoring : Track reaction progress via TLC (Rf ~0.5 in hexane:EtOAc 3:1) or inline IR spectroscopy (C=O stretch at ~1740 cm⁻¹) .
Q. How can discrepancies in reported NMR chemical shifts for this compound be resolved?
- Solvent effects : Compare data in CDCl₃ vs. DMSO-d₆; DMSO induces downfield shifts due to hydrogen bonding .
- Concentration : High concentrations may cause aggregation, altering splitting patterns (e.g., indanyl protons) .
- Instrumentation : Ensure consistent magnetic field strengths (e.g., 400 MHz vs. 600 MHz) and calibration standards .
Q. What role does the crystal structure of this compound play in its supramolecular interactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
